molecular formula C13H23NO3 B1380454 tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate CAS No. 1785348-09-5

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate

Cat. No.: B1380454
CAS No.: 1785348-09-5
M. Wt: 241.33 g/mol
InChI Key: XMSXGAXRHKVGGK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C₁₃H₂₃NO₃ and a molecular weight of 241.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

tert-butyl 4-(1-hydroxycyclopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-10(5-9-14)13(16)6-7-13/h10,16H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSXGAXRHKVGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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